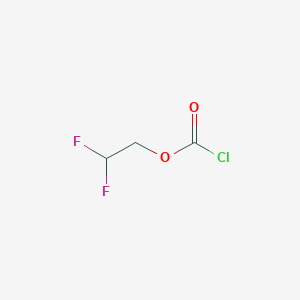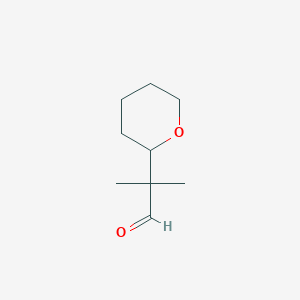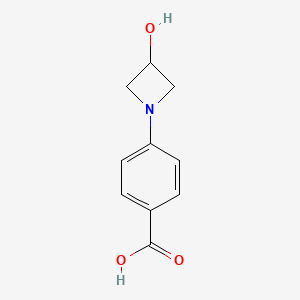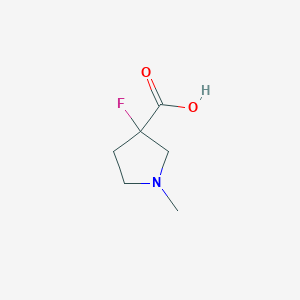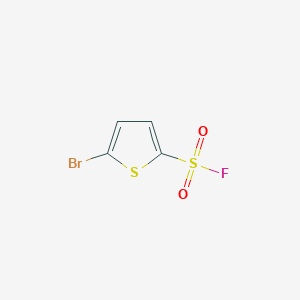
6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Preparation
- Synthesis of Key Intermediates : It's used in the synthesis of key intermediates for the preparation of pesticides, such as the herbicidal j7uthiacet-methyL (Xiao-hua Du et al., 2005).
- Initiator Efficiency in Polymerization : The compound plays a role in atom transfer radical polymerization (ATRP), particularly in the formation of poly(methyl methacrylate) (P. Gurr et al., 2005).
Chemical Reactions
- Oxidative Cleavage Reactions : The compound is involved in oxidative cleavage reactions, showing its utility in various chemical synthesis processes (Sergey Zhersh et al., 2010).
- Covalent Attachment of Biologicals : It's used as an activating agent for the covalent attachment of biologicals to solid supports, demonstrating potential therapeutic applications (Y. A. Chang et al., 1992).
Pharmacological Applications
- Multifunctional Arylsulfonamide Derivatives : Research on arylsulfonamide derivatives, including 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride, has been focused on developing antagonists co-acting on serotonin receptor subtypes, which is relevant for treating dementia and related symptoms (J. Kalinowska‐Tłuścik et al., 2018).
Material Science and Corrosion Inhibition
- Synthesis of Organic Dyes : The compound is used in synthesizing organic dyes with applications in corrosion inhibition (N. Arrousse et al., 2020).
Fluorination Reactions
- Atom Transfer Radical Addition Reactions : The compound is involved in fluoroalkylsulfonyl chlorides being used as a source of fluorinated radicals in photochemical conditions (Xiaojun Tang et al., 2015).
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-3-5(8)7(6(4)10)13(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHOUEAJBQROPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


